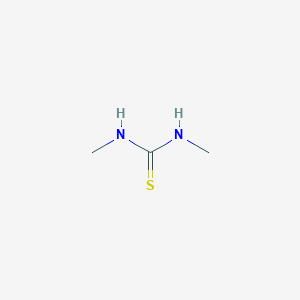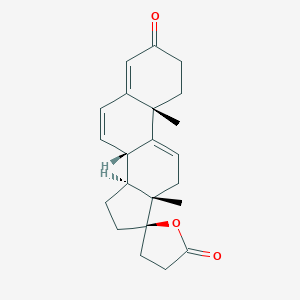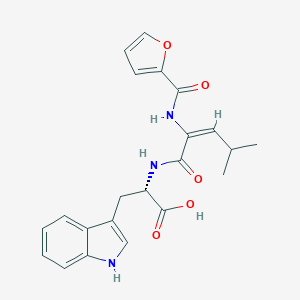![molecular formula C16H18N2O B139414 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine CAS No. 132924-58-4](/img/structure/B139414.png)
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine
描述
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine, also known as AZD9164, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD9164 is a small molecule inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation.
作用机制
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is a selective and potent inhibitor of CXCR2, which is a chemokine receptor that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine reduces the recruitment of neutrophils to inflamed tissues, thereby reducing inflammation and tissue damage. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which further contribute to the anti-inflammatory effects of this compound.
生化和生理效应
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to have several biochemical and physiological effects in preclinical studies. These include the reduction of neutrophil infiltration and inflammation in animal models of COPD, asthma, and rheumatoid arthritis. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. In addition, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 and TNF-α, which further contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its selectivity and potency as a CXCR2 inhibitor. This makes it an attractive candidate for the development of new therapies for inflammatory diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. However, one of the limitations of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine. One potential direction is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in other inflammatory diseases such as inflammatory bowel disease and psoriasis. Furthermore, the combination of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine with other anti-inflammatory agents such as nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics could also be explored. Finally, the investigation of the long-term safety and efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in clinical trials is also an important future direction for this compound.
科学研究应用
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. In preclinical studies, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce neutrophil infiltration and inflammation in animal models of these diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases.
属性
CAS 编号 |
132924-58-4 |
|---|---|
产品名称 |
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine |
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC 名称 |
2-[1-(1-phenylethyl)azetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C16H18N2O/c1-13(14-7-3-2-4-8-14)18-11-15(12-18)19-16-9-5-6-10-17-16/h2-10,13,15H,11-12H2,1H3 |
InChI 键 |
HBJYHGBMEHJJOL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
同义词 |
2-[1-(1-PHENYLETHYL)-3-AZETIDINYLOXY]PYRIDINE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

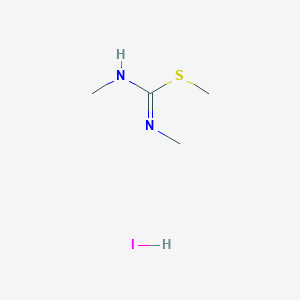
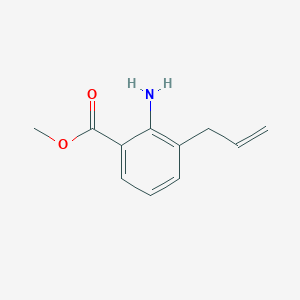
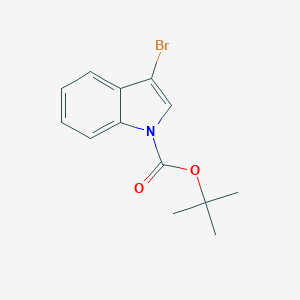
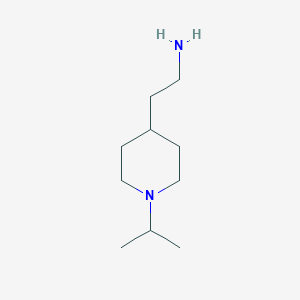
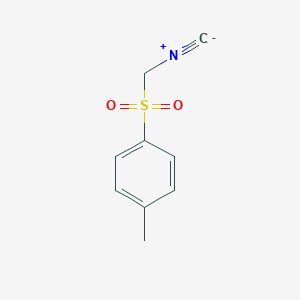
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

